1-(2,6-Dichlorophenyl)cyclobutanamine
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Overview
Description
1-(2,6-Dichlorophenyl)cyclobutanamine is a chemical compound characterized by the presence of a cyclobutane ring attached to a 2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenyl)cyclobutanamine typically involves the reaction of 2,6-dichlorophenyl derivatives with cyclobutanamine under controlled conditions. One common method involves the use of cyclobutanone as a starting material, which undergoes a reaction with 2,6-dichlorophenyl lithium reagents to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichlorophenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted cyclobutanamines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,6-Dichlorophenyl)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)cyclobutanamine
- 1-(2,6-Dichlorophenyl)cyclopropanamine
- 1-(2,6-Dichlorophenyl)cyclohexanamine
Comparison: 1-(2,6-Dichlorophenyl)cyclobutanamine is unique due to its cyclobutane ring, which imparts specific structural and chemical properties. Compared to similar compounds with different ring structures, it may exhibit distinct reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H11Cl2N |
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Molecular Weight |
216.10 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10/h1,3-4H,2,5-6,13H2 |
InChI Key |
YYUUNOCEQOWASP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC=C2Cl)Cl)N |
Origin of Product |
United States |
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